4-Acetoxy-2'-chlorobenzophenone

描述

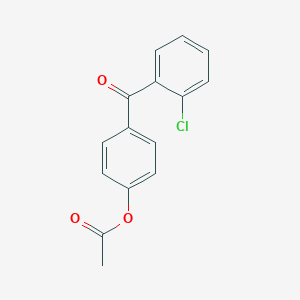

4-Acetoxy-2’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a chlorine atom at the 2’-position of the benzophenone core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’-chlorobenzophenone typically involves the acetylation of 4-hydroxy-2’-chlorobenzophenone. One common method includes the reaction of 4-hydroxy-2’-chlorobenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: Industrial production of 4-Acetoxy-2’-chlorobenzophenone may involve large-scale acetylation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 4-Acetoxy-2’-chlorobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-2’-chlorobenzophenone.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids or Bases: For hydrolysis reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used.

Hydrolysis Product: 4-Hydroxy-2’-chlorobenzophenone.

Oxidation and Reduction Products: Various derivatives depending on the specific reaction conditions.

科学研究应用

4-Acetoxy-2’-chlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Acetoxy-2’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming 4-hydroxy-2’-chlorobenzophenone, which can further interact with biological molecules. The chlorine atom may also play a role in the compound’s reactivity and interactions. Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action .

相似化合物的比较

4-Hydroxy-2’-chlorobenzophenone: The hydrolysis product of 4-Acetoxy-2’-chlorobenzophenone.

4-Chlorobenzophenone: Lacks the acetoxy group, leading to different chemical properties and reactivity.

2-Acetoxy-4’-chlorobenzophenone: A positional isomer with the acetoxy group at a different position.

生物活性

4-Acetoxy-2'-chlorobenzophenone (ACBP) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorobenzophenone core with an acetoxy group, which influences its reactivity and biological interactions.

Target of Action : ACBP acts as an intermediate in the synthesis of various antibiotics, suggesting its role in inhibiting bacterial cell wall synthesis, a common mechanism among antibiotics.

Mode of Action : The compound can undergo oxidative decarboxylation and other chemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Biochemical Pathways : Its involvement in antibiotic synthesis implies that ACBP may interact with bacterial enzymes or cellular structures critical for cell survival and replication.

Cytotoxicity

Research has shown that ACBP exhibits cytotoxic effects on certain cancer cell lines. For instance, in vitro studies revealed that ACBP can induce apoptosis in human leukemia cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

Case Studies

- Antibiotic Synthesis : A study demonstrated the successful use of ACBP as a precursor for synthesizing novel antibiotics. The derivatives showed enhanced activity against resistant bacterial strains, indicating the compound's utility in drug development.

- Cytotoxicity Assessment : In a recent investigation, ACBP was tested against various cancer cell lines. The results suggested that ACBP not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further exploration in cancer therapy .

Research Applications

ACBP has several applications across different research domains:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Explored for interactions with biomolecules and potential therapeutic properties.

- Medicine : Investigated for its role in developing new antibiotics and anticancer agents.

- Industry : Utilized in producing specialty chemicals and materials .

常见问题

Basic Research Questions

Q. What are the key spectroscopic characteristics of 4-Acetoxy-2'-chlorobenzophenone, and how can they be validated experimentally?

- Methodological Answer :

- Infrared (IR) Spectroscopy : The acetoxy group (C=O stretch) typically appears near 1740–1760 cm⁻¹, while the benzophenone carbonyl (C=O) is observed around 1660–1680 cm⁻¹. Chlorine substituents may influence absorption bands in the 500–800 cm⁻¹ range. Compare with reference spectra of structurally similar compounds, such as 4'-chloro-2-hydroxy-4-methoxybenzophenone, to validate assignments .

- Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum should show aromatic protons split according to substitution patterns (e.g., para-acetoxy and ortho-chloro groups). Acetoxy methyl protons resonate near δ 2.1–2.3 ppm. ¹³C NMR will confirm carbonyl carbons (δ ~170 ppm for acetoxy, ~190 ppm for benzophenone).

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., calculated using formula C₁₅H₁₁ClO₃). Fragmentation patterns may include loss of the acetoxy group (60 Da) or chlorine radical.

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2'-chlorobenzophenone with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, regioselectivity may be challenging due to competing substitution sites.

- Acetoxylation of Pre-chlorinated Benzophenones : Start with 2'-chlorobenzophenone and introduce the acetoxy group via nucleophilic substitution or esterification. Purity of intermediates (e.g., 4-hydroxy-4'-chlorobenzophenone) is critical to avoid side products .

- Limitations : Low yields (<50%) in Friedel-Crafts reactions due to steric hindrance. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is often required to isolate the target compound .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The acetoxy group’s electron-withdrawing effect may activate the benzophenone ring for substitution at specific positions.

- Transition State Modeling : Simulate reaction pathways for acetoxy hydrolysis or displacement. Compare activation energies for different solvents (e.g., DMF vs. THF) to optimize conditions.

- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants measured via HPLC or UV-Vis monitoring) .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Analysis : Use differential scanning calorimetry (DSC) to determine melting point ranges. Impurities (e.g., unreacted starting materials) broaden melting ranges. Recrystallize from ethanol/water mixtures to improve purity .

- Cross-Validation : Compare IR and NMR data with authenticated databases (e.g., NIST Chemistry WebBook) or structurally similar compounds (e.g., 2-amino-4'-chlorobenzophenone, δ ~7.5–8.0 ppm for aromatic protons) .

- Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to identify procedural variables (e.g., solvent grades, heating rates) .

属性

IUPAC Name |

[4-(2-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEFKRBEISXAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641695 | |

| Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185606-03-5 | |

| Record name | [4-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185606-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。